molecular formula C14H15N3O2S B2884555 (4-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1797597-42-2

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone

Número de catálogo: B2884555
Número CAS: 1797597-42-2
Peso molecular: 289.35
Clave InChI: WLMNXALIWMVCNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound (4-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone features a piperidine core substituted at the 4-position with a pyridazin-3-yloxy group and a thiophen-2-yl methanone moiety.

Propiedades

IUPAC Name

(4-pyridazin-3-yloxypiperidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(12-3-2-10-20-12)17-8-5-11(6-9-17)19-13-4-1-7-15-16-13/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMNXALIWMVCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (4-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone , identified by its CAS number 1797597-42-2 , has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Chemical Formula: C14_{14}H15_{15}N3_{3}O2_{2}S
Molecular Weight: 289.35 g/mol
CAS Number: 1797597-42-2

The compound features a piperidine ring substituted with a pyridazine moiety and a thiophene group. This unique structure is hypothesized to contribute to its biological activity by enabling interactions with various biological targets.

The mechanism of action for this compound is primarily associated with its ability to interact with specific enzymes and receptors in biological systems. These interactions can lead to modulation of signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Binding: It likely binds to various receptors, affecting neurotransmission and potentially offering therapeutic effects in neurological conditions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing piperidine rings have shown promising results in inhibiting tumor growth in xenograft models . The specific activity of this compound needs further exploration through targeted assays.

Antimicrobial Properties

Research has demonstrated that related compounds possess antibacterial and antifungal properties. The presence of the thiophene moiety is often linked to enhanced antimicrobial activity due to its electron-rich nature, which may interact favorably with microbial targets .

Case Studies and Research Findings

StudyFindings
Antitumor Efficacy Compounds with similar piperidine structures showed inhibition of tumor growth in various cancer cell lines .
Antimicrobial Activity Several derivatives were tested against standard strains of bacteria and fungi, showing significant inhibition zones .
Metabolic Regulation Inhibition of enzymes involved in glucose metabolism suggests potential applications in managing diabetes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Variations

The following compounds share structural motifs with the target molecule but differ in substituents, influencing their biological activity and physicochemical profiles:

Table 1: Structural and Functional Comparison of Analogs
Compound Name / ID Molecular Formula Key Substituents Biological Activity / Notes References
(1,1-dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (T-08) C₁₈H₂₀FN₂O₅S₂ Sulfonyl group, fluorophenyl, cyclopentathiophene Tested as a small CTD phosphatase inhibitor; enhanced solubility due to sulfonyl group
(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (75) C₂₀H₁₈F₃N₃O₂ Trifluoromethylphenyl, methoxyimidazopyridazine Nonretinoid antagonist of retinol-binding protein; trifluoromethyl enhances metabolic stability
(6-Cyclopropylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (76) C₂₂H₂₂F₃N₃O Cyclopropyl, trifluoromethylphenyl High purity (99.2%); retained activity in enzyme inhibition assays
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone (76) C₂₈H₂₄N₄O₂S Methoxyphenyl, pyridoindole Anti-HIV activity (IC₅₀ = 0.53 μM, SI = 483); electron-withdrawing groups optimize efficacy
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone C₁₅H₁₇N₃O₂S Cyclopropyl oxadiazole Structural analog with oxadiazole replacing pyridazine; no reported activity

Impact of Substituents on Pharmacological Properties

  • Pyridazine vs.
  • Sulfonyl vs. Trifluoromethyl Groups : Sulfonyl groups (T-08) improve solubility but may increase molecular weight, whereas trifluoromethyl groups (compounds 75, 76) enhance metabolic stability and lipophilicity .
  • Thiophene vs. Pyridoindole : Thiophene contributes to aromatic stacking interactions, while pyridoindole () expands π-system surface area, critical for nucleic acid or protein binding .

Research Findings and Therapeutic Implications

  • Antiviral Activity : The pyridoindole-thiophene hybrid in highlights the role of nitrogen-rich heterocycles in antiviral drug design .
  • ADME Profiles : Lipophilic substituents (e.g., trifluoromethyl in ) improve blood-brain barrier penetration, relevant for CNS-targeted therapies .

Q & A

Q. What are the standard protocols for synthesizing (4-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Functionalization of the piperidine ring with pyridazin-3-yloxy via nucleophilic substitution (e.g., using pyridazin-3-ol and a piperidine derivative under reflux with a base like K₂CO₃ in DMF) .
  • Step 2 : Coupling the modified piperidine with thiophen-2-ylmethanone using carbonyl-activating agents (e.g., EDCI/HOBt in DCM) .
  • Critical Parameters : Temperature (60–100°C), solvent choice (polar aprotic solvents), and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for confirming structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., piperidine C-O-Pyridazine linkage at ~δ 4.5–5.5 ppm) .
  • IR Spectroscopy : Confirmation of carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C-O-C, ~1100–1250 cm⁻¹) groups .
  • X-ray Crystallography : Resolve steric effects of the pyridazine-thiophene arrangement (e.g., torsion angles >150° indicate planar interactions) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₄H₁₄N₃O₂S: 296.0804) .

Q. What initial biological screening approaches are recommended?

  • Methodological Answer :
  • In Vitro Assays :
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at IC₅₀ <10 µM) .
  • ADME/Tox Profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Microsomal Stability : Incubation with liver microsomes (human/rat) to assess metabolic half-life .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields across synthetic routes?

  • Methodological Answer :
  • Root Cause Analysis :
  • Catalyst Variability : Compare Pd(OAc)₂ vs. CuI in coupling steps; CuI may improve yields by 15–20% in heteroaryl couplings .
  • Solvent Effects : DMF vs. THF can alter steric hindrance; DMF enhances solubility of polar intermediates .
  • Resolution Strategy :
  • Design of Experiments (DoE) : Use factorial design to optimize temperature (70–90°C) and molar ratios (1:1.2 for piperidine:pyridazine) .
  • In Situ Monitoring : ReactIR to track intermediate formation and adjust reaction time .

Q. What strategies optimize pharmacokinetic properties?

  • Methodological Answer :
  • Structural Modifications :
  • Bioisosteric Replacement : Substitute thiophene with furan to enhance metabolic stability (e.g., t₁/₂ increase from 2.1 to 4.5 hrs) .
  • Prodrug Design : Esterification of the methanone group to improve oral bioavailability .
  • Formulation :
  • Nanoparticulate Delivery : PLGA nanoparticles (size: 150–200 nm) for sustained release in tumor models .

Q. How to elucidate the mechanism of action using computational methods?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina to predict binding to kinase domains (e.g., EGFR; ΔG ≈ -9.5 kcal/mol) .
  • MD Simulations : GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
  • QSAR Models : CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values (R² >0.85) .

Q. How to address discrepancies in biological activity data across assay systems?

  • Methodological Answer :
  • Assay Standardization :
  • Cell Line Authentication : STR profiling to confirm genetic consistency .
  • Control Normalization : Use staurosporine (apoptosis) and DMSO (vehicle) controls in triplicate .
  • Data Reconciliation :
  • Meta-Analysis : Pool data from >3 independent studies; apply random-effects models to calculate pooled IC₅₀ (e.g., 8.7 µM, 95% CI: 7.2–10.3) .

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